molecular formula C19H21NO7S B6598731 methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate CAS No. 21142-81-4

methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate

Cat. No.: B6598731
CAS No.: 21142-81-4
M. Wt: 407.4 g/mol
InChI Key: VHGXRGXCDVQIKS-UHFFFAOYSA-N
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Description

Methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate is a chemical compound with the molecular formula C19H21NO7S and a molecular weight of 407.44 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate typically involves the esterification of serine derivatives. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the tosylation of the hydroxyl group . The reaction conditions often involve the use of solvents such as dichloromethane and reagents like tosyl chloride and triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The benzyloxycarbonyl group can be removed through hydrogenation.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Hydrolysis: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the free amine.

Scientific Research Applications

Methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, while the tosyl group can act as a leaving group in substitution reactions. These properties make it a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-((benzyloxy)carbonyl)-O-tosylserinate
  • Serine, O-[(4-methylphenyl)sulfonyl]-N-[(phenylmethoxy)carbonyl]-, methyl ester

Uniqueness

Methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate is unique due to its combination of functional groups, which provide both protection and reactivity. This makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives and complex molecules .

Biological Activity

Methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate, also known by its CAS number 21142-81-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H27NO5S, with a molecular weight of 385.45 g/mol. The compound features a benzyloxycarbonyl group and a sulfonate moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC22H27NO5S
Molecular Weight385.45 g/mol
CAS Number21142-81-4
SolubilitySoluble in organic solvents
Storage ConditionsSealed in dry conditions at room temperature

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds with benzyloxy and sulfonate groups have shown effectiveness against various bacterial strains. The presence of these functional groups can enhance membrane permeability or inhibit essential bacterial enzymes.
  • Antitumor Activity : Analogous compounds have demonstrated cytotoxic effects on tumor cell lines such as MCF7 and HL60. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways. This inhibition could lead to altered cellular responses, potentially beneficial in cancer therapy.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of similar benzyloxycarbonyl derivatives against Gram-positive bacteria. The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 1.49 to 5.95 µM, suggesting significant antibacterial activity .
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies reported that compounds with similar structures induced apoptosis in HL60 leukemia cells with an IC50 value of approximately 10 µM. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes .
  • Inhibition of Protein Tyrosine Phosphatases :
    • A detailed kinetic study revealed that this compound selectively inhibited YopH from Yersinia enterocolitica with a Ki value of 1.41 µM, showcasing its potential as a therapeutic agent against pathogenic bacteria .

Properties

IUPAC Name

methyl 3-(4-methylphenyl)sulfonyloxy-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO7S/c1-14-8-10-16(11-9-14)28(23,24)27-13-17(18(21)25-2)20-19(22)26-12-15-6-4-3-5-7-15/h3-11,17H,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGXRGXCDVQIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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